

15-Keto travoprost mechanism of action

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Compound of Interest

Compound Name: 15-Keto travoprost

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An In-depth Technical Guide on the Mechanism of Action of **15-Keto Travoprost**

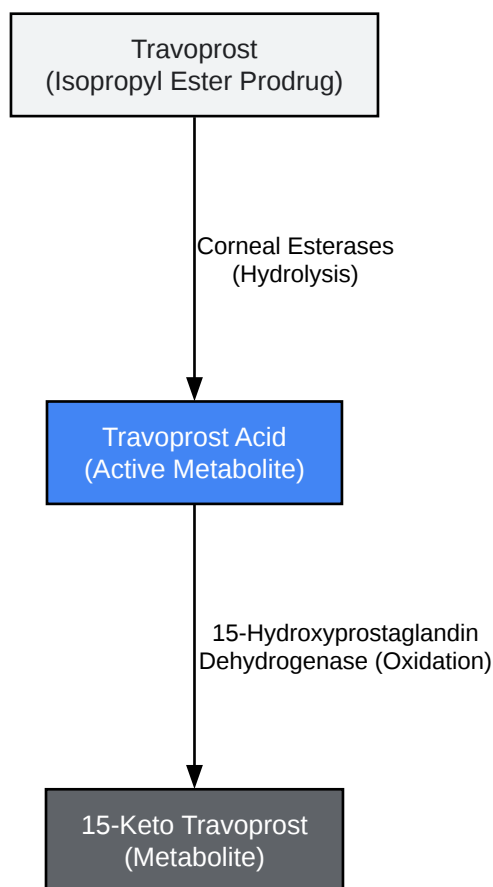
Introduction

Travoprost is a highly potent, synthetic prostaglandin F_{2α} (PGF_{2α}) analog used as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which facilitates its penetration through the cornea.[1][3] Following administration, corneal esterases rapidly hydrolyze travoprost into its biologically active free acid, travoprost acid (also known as fluprostenol).[3] This active form is a full agonist with high selectivity and affinity for the prostaglandin F (FP) receptor.

The primary mechanism for IOP reduction by travoprost acid involves enhancing the outflow of aqueous humor, predominantly through the uveoscleral pathway. Systemically, travoprost free acid is further metabolized into inactive forms, including the 15-keto derivative, **15-keto travoprost**, through oxidation of the 15-hydroxyl group. This guide provides a detailed examination of the metabolic pathway of travoprost and the well-established mechanism of action of its active acid form, and it contextualizes the role and activity of its metabolite, **15-keto travoprost**.

Metabolism of Travoprost

Travoprost undergoes a two-step metabolic process in the eye. The initial and most critical step is the de-esterification of the travoprost prodrug to its active free acid. This acid is then subject to further oxidation to form the 15-keto metabolite.



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Figure 1: Metabolic pathway of travoprost.

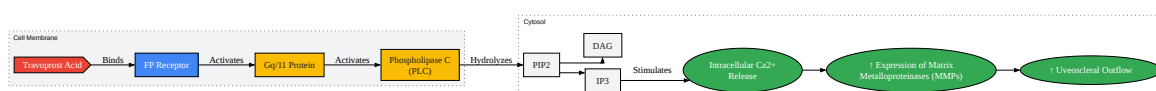
Core Mechanism of Action: FP Receptor Activation

The therapeutic effect of travoprost is mediated by its active metabolite, travoprost acid, which acts as a selective agonist at the FP receptor. FP receptors are G-protein coupled receptors (GPCRs) found in various ocular tissues, including the ciliary muscle and trabecular meshwork.

Signaling Pathway

Activation of the FP receptor by travoprost acid initiates a downstream signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a rise in cytosolic Ca²⁺.

concentration. This cascade ultimately results in the modulation of cellular processes that regulate aqueous humor outflow.



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Figure 2: FP receptor signaling pathway activated by travoprost acid.

Physiological Effects

The primary physiological effect of FP receptor activation is the enhancement of aqueous humor outflow through the uveoscleral pathway. This is achieved by remodeling the extracellular matrix within the ciliary muscle. The signaling cascade leads to an increased expression of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix, such as collagen. This degradation reduces the hydraulic resistance within the uveoscleral tissues, facilitating the drainage of aqueous humor and thereby lowering IOP. While the principal effect is on uveoscleral outflow, some studies suggest a secondary effect on the trabecular meshwork outflow as well.

Pharmacological Profile of 15-Keto Travoprost

15-keto travoprost is a metabolite of travoprost acid. It is formed via the oxidation of the hydroxyl group at the carbon-15 position, a reaction likely catalyzed by 15-hydroxyprostaglandin dehydrogenase. Based on metabolic studies of similar prostaglandins, this conversion generally results in a biologically inactive or significantly less active compound with respect to FP receptor activation and IOP reduction. While some commercial sources note

a stimulatory effect on eyelash growth, its mechanism in this context is not well-defined.

Currently, **15-keto travoprost** is primarily considered an inactive metabolite in the context of glaucoma therapy and may be found as an impurity in travoprost preparations.

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (K_i) and functional potencies (EC_{50}) of travoprost acid and other prostaglandin analogs for the human FP receptor. This data highlights the high affinity and selectivity of travoprost acid. Quantitative data for **15-keto travoprost** is not available in the cited literature, consistent with its characterization as an inactive metabolite.

Table 1: Prostaglandin Receptor Subtype Binding Affinities (K_i , nM)

Compound	FP	DP	EP1	EP3	EP4	IP	TP
Travoprost Acid	35	52,000	9,540	3,501	41,000	>90,000	121,000
Latanoprost Acid	98	>100,000	11,000	1,440	100,000	>100,000	>100,000
Bimatoprost Acid	83	>100,000	95	387	>100,000	>100,000	>100,000

Data sourced from Sharif et al., 2003.

Table 2: Agonist Potency (EC_{50} , nM) at the Cloned Human Ciliary Body FP Receptor

Compound	EC50 (nM)
Travoprost Acid	3.2 ± 0.6
Travoprost (Prodrug)	42.3 ± 6.7
Latanoprost Acid	54.6 ± 12.4
Bimatoprost Acid	5.8 ± 2.6
Bimatoprost (Amide)	694 ± 293

Data sourced from Sharif et al., 2002.

Experimental Protocols

The characterization of compounds like **15-keto travoprost** involves a series of in-vitro and in-vivo experiments to determine receptor affinity, functional activity, and physiological effects.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i) of a test compound for the FP receptor.

- **Cell Culture and Membrane Preparation:** Human embryonic kidney (HEK293) cells stably expressing the human FP receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
- **Binding Reaction:** The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2 α) and varying concentrations of the unlabeled test compound (e.g., **15-keto travoprost**).
- **Incubation and Separation:** The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid vacuum filtration through a glass fiber filter.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.

- **Data Analysis:** The data is used to generate a competition curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

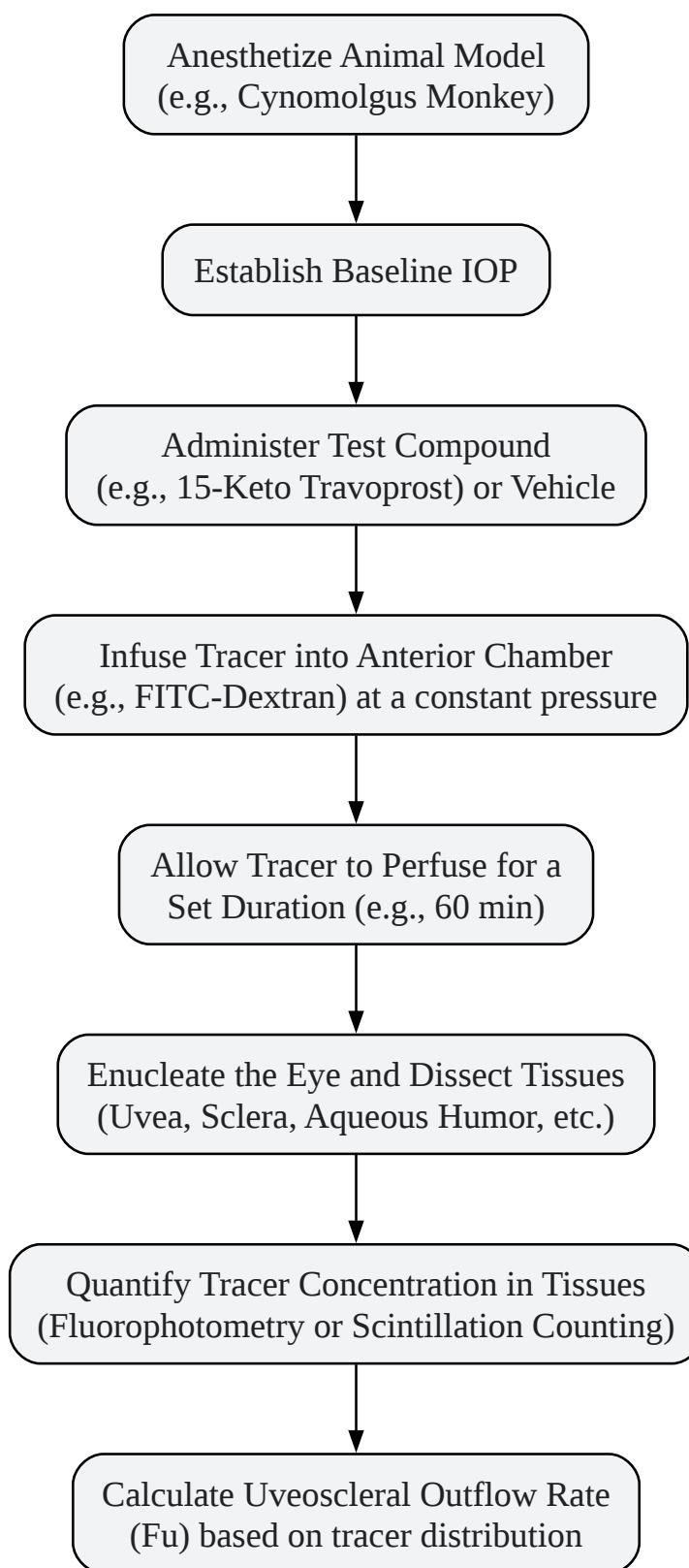
Protocol 2: Phosphoinositide (PI) Turnover Functional Assay

This protocol measures the functional potency (EC₅₀) of a compound by quantifying its ability to stimulate the FP receptor's signaling cascade.

- **Cell Culture and Labeling:** Cells expressing the FP receptor (e.g., human ciliary body cells) are cultured in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.
- **Compound Stimulation:** The cells are washed and then incubated with varying concentrations of the test agonist (e.g., **15-keto travoprost**) in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing inositol phosphates (IPs) to accumulate.
- **Extraction of IPs:** The incubation is stopped, and the cells are lysed. The soluble fraction containing the accumulated [3H]-IPs is separated.
- **Purification and Quantification:** The [3H]-IPs are isolated from the cell lysate using anion-exchange chromatography. The radioactivity of the eluted IP fraction is quantified by liquid scintillation counting.
- **Data Analysis:** A dose-response curve is generated by plotting the amount of [3H]-IPs accumulated against the concentration of the test compound. The EC₅₀ value, representing the concentration that produces 50% of the maximal response, is determined from this curve.

Protocol 3: Measurement of Uveoscleral Outflow in an Animal Model

This protocol describes an invasive method to directly measure the effect of a test compound on uveoscleral outflow.



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Figure 3: Experimental workflow for measuring uveoscleral outflow.

Conclusion

The mechanism of action of travoprost in reducing intraocular pressure is well-established and is mediated by its active metabolite, travoprost acid. This potent and selective FP receptor agonist enhances uveoscleral outflow by remodeling the extracellular matrix of the ciliary muscle. In contrast, its metabolite, **15-keto travoprost**, is formed through oxidation and is considered biologically inactive with respect to IOP-lowering effects. While quantitative pharmacological data for **15-keto travoprost** is lacking in the scientific literature, its role in the metabolic cascade is understood as the terminal step leading to an inactive compound. Further research would be necessary to fully characterize any other potential biological activities of **15-keto travoprost**, such as its purported effects on eyelash growth.

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